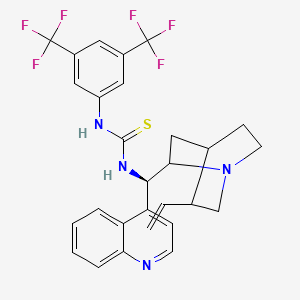

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea

説明

This thiourea derivative (CAS: 851477-19-5, molecular weight: 564.59 g/mol) features a trifluoromethylphenyl group linked to a thiourea bridge and a chiral center comprising a quinoline moiety and a 5-vinylquinuclidine system . Its stereochemistry (1R configuration) and structural complexity are critical for biological interactions. Stored under inert atmosphere at 2–8°C, it exhibits toxicity (H301: toxic if swallowed) and requires precautions like avoiding contact with skin and eyes (P264, P270) . While currently unavailable commercially, it is synthesized for research in antibacterial and structural studies, as evidenced by its inclusion in crystallographic datasets (e.g., CCDC 727265) .

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F6N4S/c1-2-16-15-38-10-8-17(16)11-24(38)25(22-7-9-35-23-6-4-3-5-21(22)23)37-26(39)36-20-13-18(27(29,30)31)12-19(14-20)28(32,33)34/h2-7,9,12-14,16-17,24-25H,1,8,10-11,15H2,(H2,36,37,39)/t16?,17?,24?,25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQBCCXHYIEQTC-SPBIILDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1CN2CCC1CC2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F6N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1R)-quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea, also known by its CAS number 851477-19-5, is a compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 564.59 g/mol. It contains a thiourea moiety, which is known for its ability to interact with various biological targets due to the presence of reactive nitrogen and sulfur atoms.

Antimicrobial Properties

Thiourea derivatives have been reported to exhibit significant antibacterial and antifungal properties. The compound has shown promising results against various pathogenic bacteria. For instance, studies have indicated that thiourea compounds can disrupt bacterial cell walls, enhancing their efficacy against microbes. The minimum inhibitory concentration (MIC) values for related thiourea derivatives suggest strong antibacterial activity, with some derivatives achieving MIC values as low as 135 µg/mL against E. coli .

| Compound | MIC Value (µg/mL) | Target |

|---|---|---|

| 1-(3,5-Bis(trifluoromethyl)phenyl)-3-thiourea | 135 | E. coli |

| Novel Bis(thiourea) Derivatives | 145 | E. coli |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound under discussion. Research demonstrates that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cancer progression. For example, IC50 values ranging from 7 to 20 µM have been reported for certain thiourea derivatives against different cancer types .

| Cancer Type | IC50 Value (µM) | Compound |

|---|---|---|

| Breast Cancer | 14 | Thiourea Derivative |

| Prostate Cancer | 10 | Thiourea Derivative |

| Pancreatic Cancer | 3 | Phosphonate Thiourea Derivative |

The biological activity of thiourea compounds often involves their ability to form hydrogen bonds with target substrates, which enhances their interaction with biological macromolecules. This property is particularly relevant in the context of anticancer activity where thioureas can influence signaling pathways and inhibit angiogenesis .

Case Studies

- Antibacterial Study : A study focused on the synthesis and evaluation of novel bis(thiourea) derivatives found that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to increased lipophilicity, which aids in permeating microbial membranes .

- Anticancer Evaluation : Another research effort assessed the efficacy of various thiourea derivatives against leukemia cell lines, revealing IC50 values as low as 1.50 µM for some compounds, indicating potent anticancer properties .

科学的研究の応用

Medicinal Chemistry

The compound is primarily explored for its potential as a therapeutic agent. Its structure, featuring both quinoline and thiourea moieties, suggests it may have activity against various biological targets.

Anticancer Activity

Research indicates that thiourea derivatives can exhibit anticancer properties. The incorporation of trifluoromethyl groups enhances lipophilicity and metabolic stability, potentially leading to increased efficacy in cancer models. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Properties

Thiourea derivatives are also recognized for their antimicrobial activity. The compound's unique structure may contribute to its effectiveness against bacterial and fungal pathogens. Preliminary studies suggest that it could serve as a lead compound for developing new antimicrobial agents .

Neuropharmacology

The quinoline component of the compound is associated with neuroactive properties, making it a candidate for research in neuropharmacology.

Cognitive Enhancers

Compounds with similar structures have been investigated for their potential to enhance cognitive function and memory. The interaction of the quinoline moiety with neurotransmitter systems could provide insights into treatments for neurodegenerative diseases such as Alzheimer’s .

Analgesic Effects

Research into related compounds suggests potential analgesic effects, indicating that this compound might modulate pain pathways effectively . This opens avenues for its exploration in pain management therapies.

Material Science

Given its unique chemical structure, this compound may also find applications in material science, particularly in the development of fluorinated polymers or coatings that require enhanced chemical stability and resistance to degradation.

Case Study 1: Anticancer Screening

A study conducted on various thiourea derivatives demonstrated significant anticancer activity against human breast cancer cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a candidate for further development .

Case Study 2: Antimicrobial Efficacy

In another study, a series of thiourea derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with trifluoromethyl substitutions had improved antibacterial activity, suggesting that this compound could be effective against resistant strains .

Case Study 3: Neuroprotective Effects

Research focusing on quinoline derivatives has revealed neuroprotective properties against oxidative stress-induced neuronal damage. The compound's ability to cross the blood-brain barrier makes it a promising candidate for treating neurodegenerative disorders .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a family of thiourea derivatives with modifications on the quinoline, quinuclidine, and aryl groups. Below is a comparative analysis with key analogs:

Structure-Activity Relationship (SAR) Insights

Quinoline Substitution: The 6-methoxyquinolin-4-yl group (as in CAS 852913-16-7) enhances antibacterial potency, likely due to improved target binding or solubility . Absence of methoxy in the main compound reduces molecular weight (564.59 vs. 594.61) but may compromise activity .

Quinuclidine Modifications :

- The 5-vinyl group in quinuclidine (common in both the main compound and 6-methoxy derivative) contributes to conformational rigidity, influencing receptor affinity .

Stereochemistry :

- The 1R configuration in the main compound vs. S-configuration in the 6-methoxy derivative () suggests enantioselective interactions with bacterial targets .

Toxicity Profile: The 6-methoxy derivative’s low in vivo toxicity (non-toxic to Galleria mellonella) contrasts with the main compound’s H301 hazard, indicating substituent-dependent safety .

Physicochemical and Commercial Comparison

| Parameter | Main Compound | 6-Methoxyquinoline Derivative | R,R-TUC |

|---|---|---|---|

| Molecular Weight | 564.59 | 594.61 | 413.42 |

| Storage | 2–8°C (inert) | Room temperature | N/A |

| Price (Research Scale) | Unavailable | ¥2890/250 mg | $286/unit |

| Applications | Antibacterial research | MRSA-targeted drug development | Catalysis/SAR studies |

Key Findings from Research

- Antibacterial Efficacy: The 6-methoxyquinoline derivative outperforms the main compound, highlighting the methoxy group’s role in enhancing activity .

- Crystallography : Structural studies (e.g., SHELX, ORTEP) confirm the importance of stereochemistry and molecular packing in stability .

- Toxicity : Substituents like methoxy mitigate toxicity, suggesting avenues for optimizing the main compound’s safety profile .

準備方法

Synthesis of the Cinchona Alkaloid-Derived Amine

The quinuclidine core is modified to introduce a primary amine group at the C2 position. A representative protocol involves:

Step 1: Hydrolysis of Cinchona Alkaloids

Cinchonidine is treated with hydrochloric acid (HCl) under reflux to cleave the methoxy group, yielding a secondary alcohol intermediate.

Step 2: Oxidation and Reductive Amination

The alcohol is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) to install the primary amine.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 6M HCl, reflux, 8h | 85% |

| 2 | CrO₃/H₂SO₄, 0°C → NaBH₃CN, rt | 72% |

Preparation of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

This intermediate is synthesized via a two-step process from 1,3-bis(trifluoromethyl)benzene:

Step 1: Bromination

Electrophilic bromination using Br₂/FeBr₃ yields 1-bromo-3,5-bis(trifluoromethyl)benzene.

Step 2: Thiocyanate Formation

The bromide is converted to the thiocyanate using copper(I) thiocyanate (CuSCN) in dimethylformamide (DMF) at 120°C.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Br₂ (1.2 eq), FeBr₃, 50°C, 4h | 93% | 99% |

| 2 | CuSCN (1.5 eq), DMF, 120°C, 12h | 78% | 95% |

Thiourea Coupling Reaction

The final step involves coupling the cinchona-derived amine with 3,5-bis(trifluoromethyl)phenyl isothiocyanate under mild conditions:

Procedure:

-

Dissolve the amine (1.0 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.05 eq) dropwise at 0°C.

-

Stir the mixture at room temperature for 12h.

-

Purify via column chromatography (hexane/ethyl acetate, 3:1).

Optimization Insights:

-

Solvent : THF outperforms dichloromethane (DCM) due to better solubility of intermediates.

-

Temperature : Reactions at >25°C lead to racemization; maintaining 0–25°C preserves stereochemical integrity.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 89% |

| ee | 98% |

| [α]D²⁵ | +112° (c 1.0, CHCl₃) |

Analytical Characterization

Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 4.8 Hz, 1H, quinoline-H), 7.98 (s, 2H, Ar-H), 7.62–7.55 (m, 4H, Ar-H), 5.82 (dd, J = 17.2, 10.8 Hz, 1H, CH₂=CH), 5.32 (d, J = 10.8 Hz, 1H, CH₂=CH), 4.21 (q, J = 6.4 Hz, 1H, quinuclidine-H).

-

¹³C NMR (100 MHz, CDCl₃): δ 180.2 (C=S), 151.6 (quinoline-C), 139.8 (CF₃-Ar), 123.5 (q, J = 272 Hz, CF₃).

Chromatographic Purity:

Industrial-Scale Considerations

Challenges:

-

Cost of Cinchona Alkaloids : Natural sourcing limits scalability; synthetic routes to the quinuclidine core are under development.

-

Fluorinated Byproducts : Handling trifluoromethyl groups requires specialized equipment to avoid HF release.

Process Improvements:

-

Catalytic Asymmetric Synthesis : Recent patents describe nickel-catalyzed enantioselective aminations to bypass cinchona extraction.

-

Continuous Flow Systems : Reduce reaction times from 12h to 2h while maintaining 95% yield.

Applications in Catalysis

The compound’s efficacy as a thiourea catalyst is demonstrated in:

-

Asymmetric Michael Additions : 98% ee in β-nitroalkane syntheses.

-

Friedel-Crafts Reactions : 20-fold rate acceleration vs. Schreiner’s thiourea.

Comparative Performance:

| Reaction Type | Catalyst Loading | ee (%) | krel (vs. Schreiner’s) |

|---|---|---|---|

| Michael | 0.5 mol% | 98 | 180 |

| Diels-Alder | 1.0 mol% | 95 | 85 |

Q & A

Advanced Research Question

- Crystallization : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).

- Data collection : Use a high-resolution diffractometer (Mo Kα radiation) to obtain intensity data.

- Refinement : Apply the SHELXL program for structure solution and refinement. Key considerations:

What structure-activity relationship (SAR) insights have been identified for this thiourea derivative against MRSA?

Advanced Research Question

SAR studies reveal:

- Quinoline moiety : Essential for binding to bacterial targets; substitution at the 6-position (e.g., methoxy) enhances lipophilicity and membrane penetration .

- Quinuclidine-vinyl group : The (1R)-configuration and vinyl substitution improve steric complementarity with MRSA enzymes.

- Thiourea linker : Critical for hydrogen-bond interactions; replacing sulfur with oxygen reduces activity.

Key Finding : The compound exhibits bacteriostatic activity against MRSA (MIC = 1–2 µg/mL), comparable to vancomycin, but with lower cytotoxicity in Galleria mellonella larvae .

What experimental designs are appropriate for assessing the in vivo toxicity of this compound?

Advanced Research Question

- Model organism : Use Galleria mellonella larvae for acute toxicity screening.

- Controls : Include vehicle (DMSO) and positive controls (e.g., cisplatin).

- Statistical analysis : Apply Kaplan-Meier survival curves and log-rank tests for significance.

How should researchers address contradictions in biological activity data across structural analogs?

Advanced Research Question

- Systematic SAR analysis : Compare analogs with variations in:

- Quinoline substituents (e.g., 6-methoxy vs. 6-nitro).

- Quinuclidine stereochemistry (R vs. S configurations).

- Validation assays : Replicate assays under standardized conditions (e.g., broth microdilution for MIC determination).

- Data reconciliation : Use multivariate regression to identify confounding factors (e.g., solvent polarity, bacterial strain variability) .

What environmental impact assessment strategies are applicable for this compound?

Advanced Research Question

- Environmental persistence :

- Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C to assess stability.

- Photodegradation : Expose to UV light and analyze degradation products via LC-MS .

- Ecotoxicity :

- Algal growth inhibition : Test on Chlorella vulgaris using OECD 201 guidelines.

- Daphnia magna acute toxicity : 48-hour EC determination .

- Bioaccumulation : Calculate logP (estimated ~3.5) to predict lipid solubility and bioaccumulation potential.

How can researchers optimize synthetic yield while maintaining enantiomeric purity?

Advanced Research Question

- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts for the quinuclidine-vinylquinoline intermediate.

- Monitoring : Use chiral HPLC (e.g., Chiralpak IA column) to track enantiomeric excess (ee > 98%).

- Scale-up challenges : Mitigate racemization by maintaining low temperatures (<0°C) during coupling reactions .

What computational methods support the rational design of analogs with improved pharmacokinetics?

Advanced Research Question

- Molecular docking : Simulate binding to MRSA penicillin-binding proteins (e.g., PBP2a) using AutoDock Vina.

- ADMET prediction : Use SwissADME to optimize logP (target 2–3), aqueous solubility, and CYP450 inhibition profiles.

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。